molecular formula C8H8N2OS B11909129 2-(Methylthio)benzo[d]oxazol-4-amine

2-(Methylthio)benzo[d]oxazol-4-amine

Cat. No.: B11909129
M. Wt: 180.23 g/mol
InChI Key: BLHCADIIXUSGFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methylthio)benzo[d]oxazol-4-amine is a heterocyclic compound with the molecular formula C8H8N2OS and a molecular weight of 180.23 g/mol This compound is characterized by the presence of a benzoxazole ring substituted with a methylthio group at the 2-position and an amino group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylthio)benzo[d]oxazol-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with methyl isocyanate, followed by cyclization to form the benzoxazole ring . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction temperature is maintained between 80-100°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of microwave irradiation has been explored to accelerate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(Methylthio)benzo[d]oxazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Studied for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(Methylthio)benzo[d]oxazol-4-amine involves its interaction with specific molecular targets. For example, it may act as an inhibitor of enzymes such as monoamine oxidase, which plays a role in the metabolism of neurotransmitters. The compound’s structure allows it to bind to the active site of the enzyme, thereby inhibiting its activity and modulating the levels of neurotransmitters in the brain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Methylthio)benzo[d]oxazol-4-amine is unique due to the presence of both the methylthio and amino groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C8H8N2OS

Molecular Weight

180.23 g/mol

IUPAC Name

2-methylsulfanyl-1,3-benzoxazol-4-amine

InChI

InChI=1S/C8H8N2OS/c1-12-8-10-7-5(9)3-2-4-6(7)11-8/h2-4H,9H2,1H3

InChI Key

BLHCADIIXUSGFV-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=C(C=CC=C2O1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.